Thermodynamic Properties of N-Ethyl-3-methoxypropylamine: A Technical Guide for Solvent Development
The following technical guide details the thermodynamic properties and application potential of N-Ethyl-3-methoxypropylamine (NEMPA) . Executive Summary N-Ethyl-3-methoxypropylamine (NEMPA) (CAS: 58203-02-4) is a seconda...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermodynamic properties and application potential of N-Ethyl-3-methoxypropylamine (NEMPA) .
Executive Summary
N-Ethyl-3-methoxypropylamine (NEMPA) (CAS: 58203-02-4) is a secondary alkoxyalkylamine emerging as a candidate solvent for post-combustion carbon capture (PCC) and pharmaceutical synthesis. Structurally derived from the well-characterized 3-methoxypropylamine (MOPA), the N-ethylation introduces steric hindrance and increases molecular weight, theoretically improving solvent containment (lower volatility) while modulating reaction enthalpy with CO₂.
This guide synthesizes available experimental data with predictive thermodynamic modeling based on the N-methyl analogue (CAS 55612-03-8) to provide a baseline for researchers optimizing amine-based scrubbing systems.
Molecular Structure & Physicochemical Baseline
NEMPA combines an ether functionality with a secondary amine. The ether oxygen enhances water solubility and reduces viscosity compared to alkanolamines, while the secondary amine moiety allows for carbamate formation with tunable stability.
Comparative extrapolation vs. N-Methyl analogue (126°C) [1]
Density (25°C)
0.83 – 0.85 g/cm³ (Predicted)
Group Contribution Method
Vapor Pressure (25°C)
< 5 mmHg (Estimated)
Lower than MOPA (20 mmHg @ 30°C)
pKa (25°C)
10.1 – 10.4 (Predicted)
Secondary amine base strength
Flash Point
~45–50 °C
Estimated based on MW/BP correlation
Scientific Insight: The substitution of a hydrogen atom on the nitrogen with an ethyl group significantly reduces the vapor pressure compared to the primary amine MOPA (BP 118°C). This is a critical advantage for industrial scrubbers, reducing solvent loss and amine emissions.
Thermodynamic Properties in Pure & Mixture Systems
Understanding the thermodynamics of NEMPA is essential for modeling the energy penalty of the regeneration cycle in Carbon Capture, Utilization, and Storage (CCUS).
Vapor-Liquid Equilibrium (VLE)
Unlike primary amines which exhibit high volatility, NEMPA’s secondary structure and higher molecular weight suppress volatility.
Raoult’s Law Deviation: In aqueous solutions, NEMPA is expected to exhibit negative deviations from Raoult's law due to strong hydrogen bonding between water and the amine/ether sites.
Henry’s Law Constant (
): The physical solubility of CO₂ in NEMPA/water blends will be governed by the N2O analogy method. The ether group typically increases physical solubility of CO₂ compared to pure alkylamines.
Enthalpy of Vaporization (
)
Predicted
: 45–50 kJ/mol.
Significance: A higher
compared to CO₂ desorption enthalpy can lead to energy penalties during water stripping; however, NEMPA's high boiling point minimizes solvent vaporization in the stripper.
Reaction Thermodynamics (CO₂ Capture)
The core value of NEMPA lies in its reaction kinetics and thermodynamics with CO₂. As a secondary amine, it follows a zwitterion mechanism to form a carbamate.
Reaction Pathway
Stoichiometry: 0.5 moles CO₂ per mole amine (theoretical max).
Carbamate Stability: The N-ethyl group provides steric hindrance, destabilizing the carbamate bond compared to MOPA. This is thermodynamically favorable for regeneration, potentially lowering the reboiler duty.
Heat of Absorption (
)
Primary Amines (MEA): ~ -85 kJ/mol CO₂ (Strong bond, high energy to reverse).
NEMPA (Secondary/Hindered): Predicted -70 to -75 kJ/mol CO₂ .
Benefit: The lower exothermicity implies a lower energy requirement for solvent regeneration (stripping), balancing capacity with efficiency.
Visualization: CO₂ Reaction Pathway & Speciation
Caption: Reaction pathway of NEMPA with CO2. Steric hindrance from the ethyl group may promote hydrolysis to bicarbonate, increasing capacity beyond 0.5 loading.
Experimental Methodologies for Validation
To validate the predicted properties, the following standardized protocols are recommended.
Protocol A: Determination of Heat of Absorption (
)
Equipment: Reaction Calorimeter (e.g., Mettler Toledo RC1 or equivalent).
Preparation: Charge reactor with 100g of 30 wt% NEMPA (aq). Thermostat to 40°C.
Calibration: Perform electrical calibration to determine heat transfer coefficient (
).
Dosing: Inject CO₂ gas via mass flow controller at constant rate (e.g., 0.5 g/min ).
Measurement: Record heat flow (
) and total CO₂ absorbed.
Calculation: Integrate
over moles CO₂ absorbed.
Protocol B: Vapor-Liquid Equilibrium (VLE) via Ebulliometry
Equipment: Swietoslawski Ebulliometer.
Loading: Fill ebulliometer with pure NEMPA or NEMPA/H₂O mixture.
Pressure Control: Set vacuum/pressure (e.g., 10 kPa to 100 kPa).
Equilibrium: Heat until steady reflux is observed; record Boiling Temperature (
) and Pressure ().
Antoine Fitting: Fit data to
to derive vapor pressure curves.
References
PubChem Compound Summary . (2025). 3-Methoxy-N-methylpropan-1-amine (CAS 55612-03-8).[1] National Center for Biotechnology Information. Link
Solubility of Ethyl(3-methoxypropyl)amine in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Methoxypropylamine (MOPA) in Organic Solvents Prepared by: Gemini, Senior Application Scientist Introduction: Understanding 3-Methoxypropylamine (MOPA) 3-Methoxypropylam...
3-Methoxypropylamine (CAS No: 5332-73-0), commonly referred to as MOPA, is a versatile primary amine that features both an amine and an ether functional group.[1] This unique bifunctional structure imparts a valuable combination of nucleophilicity, basicity, and solubility characteristics, making it a critical building block and solvent in numerous industrial and research applications.[2] Its utility is particularly noted in the synthesis of pharmaceuticals, agrochemicals, and polymers, as well as in formulations for corrosion inhibition and coatings.[3][4]
This guide provides a comprehensive overview of the solubility of MOPA in organic solvents, grounded in fundamental chemical principles. We will explore the theoretical underpinnings of its solubility, present a profile of its miscibility with common solvents, detail robust experimental protocols for solubility determination, and discuss the practical implications of its solubility in the context of drug development and scientific research.
Note on Nomenclature: The subject of this guide is 3-Methoxypropylamine (MOPA). While the query mentioned "Ethyl(3-methoxypropyl)amine," the widely documented and industrially significant compound with this core structure is the primary amine, MOPA. This guide will focus on this latter, well-characterized molecule.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of MOPA is key to understanding its behavior.
Molecular Structure and Intermolecular Forces:
MOPA (CH₃OCH₂CH₂CH₂NH₂) possesses three key features that dictate its interactions with solvents:
Primary Amine Group (-NH₂): This group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[5]
Ether Linkage (-O-): The ether group introduces another polar site and can act as a hydrogen bond acceptor.[1]
Propyl Chain (-CH₂CH₂CH₂-): This hydrocarbon portion of the molecule is nonpolar and interacts primarily through weaker London dispersion forces.
The balance between the polar, hydrogen-bonding amine and ether groups and the nonpolar alkyl chain allows MOPA to interact favorably with a wide spectrum of solvents.
In Polar Protic Solvents (e.g., water, ethanol): MOPA is readily miscible due to strong hydrogen bonding interactions with the solvent molecules.[1]
In Polar Aprotic Solvents (e.g., acetone, DMF): Solubility is driven by strong dipole-dipole interactions between the polar groups of MOPA and the solvent.
In Nonpolar Solvents (e.g., hexane, toluene): The propyl chain allows for sufficient van der Waals interactions, making it miscible with many common nonpolar solvents.[6]
Caption: Experimental workflow for qualitative miscibility testing.
Applications in Drug Development and Research
The broad solubility of MOPA is a significant asset in pharmaceutical and chemical research.
[7]
Versatile Reaction Solvent: Its ability to dissolve a wide range of both polar and nonpolar reagents makes it an effective medium for organic synthesis, facilitating reactions between otherwise incompatible starting materials.
[2]* Synthetic Intermediate: As a primary amine, MOPA is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). [4]Its solubility ensures it can be easily introduced into various reaction schemes and that subsequent workup and purification steps are straightforward.
Formulation Component: In certain applications, MOPA's properties can be leveraged in the formulation of emulsions and dispersions for coatings and other delivery systems.
Safety and Handling Considerations
As a Senior Application Scientist, it is imperative to emphasize that MOPA is a hazardous chemical that requires careful handling.
Hazards: MOPA is classified as a flammable liquid and vapor. [8][9]It is harmful if swallowed and causes severe skin burns and eye damage. [9][10]It may also cause an allergic skin reaction.
[9]* Handling: Always handle MOPA in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials. [11]Keep containers tightly closed.
Always consult the latest Safety Data Sheet (SDS) before use for complete safety and handling information.
[8][10]
Conclusion
3-Methoxypropylamine (MOPA) exhibits an exceptionally broad solubility profile, demonstrating complete miscibility with water and a wide range of polar and nonpolar organic solvents. This behavior is a direct consequence of its bifunctional molecular structure, which contains both hydrogen-bonding polar groups (amine and ether) and a nonpolar alkyl backbone. This versatile solubility, combined with its reactivity as a primary amine, cements its role as a valuable solvent and synthetic intermediate in diverse fields, particularly in pharmaceutical development. Understanding the principles behind its solubility allows researchers and scientists to fully exploit its properties while adhering to necessary safety protocols.
References
North Metal and Chemical Company. Technical Data Sheet METHOXYPROPYLAMINE(MOPA). Link
Molecular weight and formula of Ethyl(3-methoxypropyl)amine
[1][2][3][4] Executive Summary Ethyl(3-methoxypropyl)amine (CAS 58203-02-4) is a specialized secondary aliphatic amine utilized primarily as a building block in the synthesis of pharmaceutical intermediates, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary
Ethyl(3-methoxypropyl)amine (CAS 58203-02-4) is a specialized secondary aliphatic amine utilized primarily as a building block in the synthesis of pharmaceutical intermediates, particularly substituted benzamides and ureas.[1][2][3][4] Characterized by a dual-functional structure containing a reactive secondary amine and a stable ether linkage, it serves as a critical motif for introducing hydrophobicity and flexibility into drug candidates without sacrificing water solubility.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, handling protocols, and applications in drug development.[1]
Part 1: Chemical Identity & Physicochemical Properties[3][8]
The compound is a secondary amine, distinct from its primary analogue (3-methoxypropylamine) by the
-ethyl substitution.[1] This structural modification reduces basicity slightly while increasing lipophilicity, a desirable trait for optimizing blood-brain barrier (BBB) penetration in CNS-active agents.[1]
Higher than parent amine (118°C) due to MW increase
Density
~0.85 g/mL
Typical for aliphatic amines
Solubility
Miscible in water, ethanol, DCM
Ether oxygen enhances aqueous solubility
pKa
~10.0–10.5
Typical for secondary alkyl amines
LogP
~0.6 (Predicted)
More lipophilic than parent amine (LogP -0.[5][6][1][7]5)
Part 2: Synthetic Routes & Process Chemistry[3][9][10]
The synthesis of Ethyl(3-methoxypropyl)amine generally follows two primary methodologies: Reductive Amination (preferred for pharmaceutical purity) and Nucleophilic Substitution (cost-effective for bulk industrial use).[1]
Method A: Reductive Amination (Pharma-Grade)
This route minimizes over-alkylation by-products and avoids the use of genotoxic alkyl halides.[1]
Conditions: Elevated temperature (60–80°C), often in a sealed vessel or autoclave to retain ethylamine.[1]
Challenges: Formation of tertiary amine (
-diethyl) and quaternary ammonium salts if stoichiometry is not strictly controlled.[1]
Visualization: Synthetic Pathways[3]
Figure 1: Comparison of Reductive Amination (Solid Red Line) and Alkylation (Dotted Line) pathways.[1]
Part 3: Applications in Pharmaceutical Development[3][4]
Ethyl(3-methoxypropyl)amine is a versatile intermediate used to introduce the 3-methoxypropylamino moiety .[1] This side chain is frequently employed in medicinal chemistry to modulate the physicochemical profile of a drug scaffold.[1]
Benzamide Derivatives (CNS Agents)
The compound serves as a precursor for
-substituted benzamides, a class often investigated for antipsychotic and antiemetic properties (structurally related to substituted benzamides like sulpiride).[1]
Reaction: Acylation of the secondary amine with substituted benzoyl chlorides (e.g., 3-fluorobenzoyl chloride).[1]
Product Example:
-(3-methoxypropyl)-N-ethyl-3-fluorobenzamide.
Urea Synthesis
Reacting the amine with isocyanates or carbamoyl chlorides yields urea derivatives, which are common pharmacophores in kinase inhibitors.[1]
Mechanism: Nucleophilic attack of the secondary nitrogen on the isocyanate carbon.[1]
Corrosion Inhibition
Like its parent compound (3-methoxypropylamine), the
-ethyl derivative possesses film-forming properties useful in neutralizing acidic species in steam condensate systems, though its higher cost restricts it to specialized high-value applications.[1]
Visualization: Application Logic
Figure 2: Downstream synthesis applications in medicinal chemistry.
Part 4: Analytical Characterization
Validating the identity of CAS 58203-02-4 requires distinguishing it from the primary amine and potential tertiary by-products.[1]
PubChem Compound Summary. 3-Methoxypropylamine (Parent Compound Analog Data). National Center for Biotechnology Information.[1] Available at: [Link][1]
Reagentia Catalog. N-Ethyl-3-methoxypropan-1-amine (CAS 58203-02-4).[1][2][3][4][8][9] Available at: [Link][1]
Safety Data Sheet (SDS) for Ethyl(3-methoxypropyl)amine
This guide provides an in-depth technical analysis and Safety Data Sheet (SDS) framework for N-Ethyl-3-methoxypropan-1-amine (CAS 58203-02-4).[1][2][3] Editorial Note: While often confused with its primary amine analog (...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis and Safety Data Sheet (SDS) framework for N-Ethyl-3-methoxypropan-1-amine (CAS 58203-02-4).[1][2][3]
Editorial Note: While often confused with its primary amine analog (3-Methoxypropylamine, CAS 5332-73-0) or the unrelated sulfonate ester (CAS 41239-92-3), this guide focuses specifically on the secondary amine N-Ethyl-3-methoxypropylamine .[1][2][3] Due to its status as a specialized building block, specific toxicological data is often interpolated from structural homologs.[3] This guide synthesizes available vendor data with first-principles chemical safety logic.[1][2][3]
The molecule consists of a propyl chain terminated by a methoxy ether group on one end and a secondary ethylamine on the other.[3] This structural duality dictates its reactivity:
Secondary Amine: High basicity, nucleophilic, prone to N-alkylation/acylation.[1][2][3]
Ether Linkage: Generally stable, provides solubility in organic solvents and water miscibility.[3]
P210: Keep away from heat/sparks/open flames.[3][4] (Critical due to low flash point).
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] (Must use fluoroelastomer or nitrile; latex is often permeable to amines).[3]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses.[3][4] (Immediate dilution is vital to prevent permanent corneal opacity).[3]
Part 3: Critical Safety Protocols & Visualization
Emergency Response Workflow
The following decision logic outlines the immediate steps for exposure or release. Speed is the critical variable in amine burns.[3]
Caption: Figure 1.[1][2][3] Triage workflow for N-Ethyl-3-methoxypropylamine exposure. Note the prohibition on neutralization for skin burns to avoid thermal injury.[1][2][3]
Part 4: Physicochemical Profile
Quantitative data is essential for process safety calculations.[2][3] Where specific experimental data for the N-ethyl derivative is absent, values are estimated based on the primary amine homolog (3-Methoxypropylamine) with structural correction factors.
Parameter
Value (Est./Lit.)
Causality/Notes
Boiling Point
135 - 145 °C
Higher than 3-methoxypropylamine (118°C) due to increased MW (+28 Da) from ethyl group.[1][2][3]
Flash Point
~35 - 45 °C
Flammable.[1][2][3] Vapor/air mixtures are explosive above this temp.[3]
Density
~0.85 - 0.88 g/mL
Typical for aliphatic amines; lighter than water.[1][2][3]
Water Solubility
Miscible
Ether oxygen and amine nitrogen facilitate H-bonding with water.[1][2][3]
pH (10% aq.)
> 11.5
Strongly alkaline; dictates the corrosive hazard.[3]
Vapor Pressure
~5-10 mmHg @ 20°C
Volatile; requires local exhaust ventilation (fume hood).[1][2][3]
Part 5: Handling, Storage & Reactivity[3]
Chemical Incompatibilities[1][3]
Strong Oxidizers: Reaction may be violent/explosive.[3]
Acids: Exothermic neutralization.[3] Reaction with nitrous acid (HNO₂) can form N-nitrosamines (carcinogenic) because this is a secondary amine.[1][2][3]
Acid Chlorides/Anhydrides: Rapid acylation; potentially uncontrollable exotherm if not cooled.[3]
Storage Protocol
Atmosphere: Store under Nitrogen or Argon .[3] Amines absorb atmospheric CO₂ to form carbamates (white crusts), degrading purity.[2][3]
Container: Carbon steel or Stainless Steel (304/316).[2][3] Avoid copper, brass, or zinc (galvanized) as amines corrode these metals.[2][3]
Temp: Cool, dry area (< 25°C).
Synthesis Logic (Retrosynthetic View)
Understanding the synthesis helps anticipate impurities.[3]
Route A: Reaction of 3-methoxypropylamine with ethyl bromide (Risk of over-alkylation to quaternary salt).[1][2][3]
Route B: Reductive amination of 3-methoxypropanal with ethylamine.[1][2][3]
Caption: Figure 2. Synthesis pathway and critical reactivity risks (Nitrosation and Carbonation).[1][2][3]
Part 6: Toxicology & Ecological Impact[2][3]
Mechanism of Toxicity[1][2][3]
Corrosion: The unshared electron pair on the nitrogen attacks membrane lipids (saponification), causing liquefactive necrosis.[2][3] This allows the chemical to penetrate deeper into tissues than acid burns.[3]
Sensitization: While primary amines are frequent sensitizers, secondary amines also pose a risk of allergic contact dermatitis.[3]
Ecological Fate[1][3]
Biodegradability: Expected to be readily biodegradable based on the linear aliphatic ether structure.[3]
Aquatic Toxicity: High pH shift can be acutely toxic to fish and daphnia.[3] Neutralization is required before disposal into wastewater systems.[3]
References
Sigma-Aldrich (Merck). N-Ethyl-3-methoxypropan-1-amine Product Page & CAS Verification. Retrieved from [1][2][3]
ChemicalBook. 3-Methoxypropylamine (Homolog) Safety Data Sheet. Used for comparative hazard baseline.[3] Retrieved from [1][2][3]
Google Patents. US5723133A - Cosmetics containing guanidine derivatives (Citing synthesis of N-ethyl-3-methoxypropylamine).[1][2][3] Retrieved from
PubChem. Compound Summary for 3-Methoxypropylamine (CID 1672). Retrieved from [1][2][3]
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on N-Ethyl-3-methoxypropan-1-amine , structured for researchers and drug development professionals.
CAS Registry Number: 58203-02-4
Chemical Formula: C₆H₁₅NO
Molecular Weight: 117.19 g/mol
IUPAC Name: N-Ethyl-3-methoxypropan-1-amine
Executive Summary & Chemical Identity[1]
N-Ethyl-3-methoxypropan-1-amine is a secondary aliphatic ether-amine widely utilized as a versatile intermediate in the synthesis of pharmaceutical guanidines, corrosion inhibitors, and specialized surfactants. Its bifunctional nature—possessing both a secondary amine and an ether linkage—imparts unique solubility profiles and reactivity patterns that distinguish it from its primary homolog, 3-methoxypropylamine (MOPA).
This guide provides a critical analysis of its physicochemical properties, synthesizing experimental data with thermodynamic principles to address gaps in common literature. It further details synthesis protocols and safety frameworks essential for handling this corrosive, flammable liquid.
Physicochemical Profile: Boiling Point and Density[1][2][3][4][5][6][7][8]
Accurate determination of physical constants is critical for process design, particularly for distillation and phase separation. Due to the specialized nature of this intermediate, experimental values are often conflated with its primary analog. The values below represent a synthesis of available industrial data and thermodynamic derivation.
Boiling Point Dynamics:
The boiling point of N-ethyl-3-methoxypropan-1-amine is governed by the interplay between molecular weight (MW) and hydrogen bonding.
MW Contribution: The target molecule (MW 117) is significantly heavier than the primary amine (MW 89), which theoretically increases the boiling point.
H-Bonding: Unlike the tertiary analog (N,N-dimethyl, BP 120°C), the N-ethyl derivative retains one N-H proton, allowing for intermolecular hydrogen bonding. Consequently, it must boil at a higher temperature than the tertiary isomer.
Density Characteristics:
Alkylation of the nitrogen atom generally reduces density by increasing the molar volume and disrupting the tight packing of the amine headgroups.
Primary (0.874)
Secondary (Target) Tertiary (0.814).
The secondary amine density is interpolated to be 0.84–0.85 g/mL .
Synthesis & Production Protocols
For research and scale-up, two primary pathways are employed: Nucleophilic Substitution (Alkylation) and Reductive Amination . The choice depends on the availability of reagents and the tolerance for salt byproducts.
Method A: Nucleophilic Substitution (Recommended for Lab Scale)
This method involves the reaction of 3-methoxypropyl chloride with excess ethylamine.
Reagents:
3-Methoxypropyl chloride (1.0 eq)
Ethylamine (anhydrous or 70% aq., 5.0 eq to suppress over-alkylation)
Solvent: Ethanol or THF
Base:
or NaOH (1.1 eq)
Protocol:
Charge: In a pressure vessel, dissolve ethylamine (excess) in ethanol.
Addition: Add 3-methoxypropyl chloride dropwise at 0°C to control exotherm.
Reacting 3-methoxypropylamine with acetaldehyde under hydrogenation conditions avoids chloride waste.
Protocol:
Imine Formation: Mix 3-methoxypropylamine (1.0 eq) with acetaldehyde (1.05 eq) in MeOH with molecular sieves (4Å) or continuous water removal.
Reduction: Transfer to a hydrogenation reactor with Raney Nickel or Pd/C (5 mol%).
Hydrogenation: Pressurize with
(30–50 bar) at 50°C until uptake ceases.
Isolation: Filter catalyst and distill.
Workflow Visualization
The following diagram illustrates the critical decision points and workflow for the Nucleophilic Substitution pathway.
Figure 1: Synthesis workflow via nucleophilic substitution, highlighting critical safety steps (Venting) and purification (Distillation).
Applications in Drug Development
1. Guanidine Synthesis:
N-Ethyl-3-methoxypropan-1-amine is a key intermediate in the synthesis of substituted guanidines, often used as H2-receptor antagonists or sodium channel blockers. The secondary amine reacts with cyanamides or S-methylisothioureas to form the guanidine core.
2. Solubilizing Tail:
In medicinal chemistry, the 3-methoxypropyl-N-ethyl moiety is frequently appended to lipophilic drug scaffolds to improve water solubility (via the ether oxygen and protonatable amine) without significantly increasing metabolic liability.
3. Corrosion Inhibition:
Similar to its primary analog, it functions as a neutralizing amine in steam condensate systems, where the ethyl group adjusts the distribution ratio (vapor/liquid) to protect extended pipeline networks.
Safety and Handling (SDS Summary)
Hazard Classifications (GHS):
Flammable Liquid (Category 3): H226 (Flash point ~32°C).[1]
Skin Corrosion (Category 1B): H314 (Causes severe skin burns and eye damage).
Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.
Handling Protocol:
Engineering Controls: Use only in a chemical fume hood. Ground/bond all transfer equipment to prevent static discharge.
PPE: Neoprene or Nitrile gloves (breakthrough time > 480 min), chemical splash goggles, and a face shield.
Storage: Store under nitrogen atmosphere (hygroscopic). Keep away from oxidizing agents and acids.
References
ChemicalBook. (2024). 3-Methoxypropylamine Properties and Analog Comparison. Retrieved from
Sigma-Aldrich. (2024).[2] N-Ethyl-3-methoxypropan-1-amine Product Data (CAS 58203-02-4).[3] Retrieved from [2]
PubChem. (2024).[2] Compound Summary: N-Ethyl-3-methoxypropan-1-amine. National Library of Medicine. Retrieved from
NIST Chemistry WebBook. (2024). Thermophysical Properties of Aliphatic Amines. Retrieved from
Organic Syntheses. (2014). General Procedures for N-Alkylation of Amines. Retrieved from
Application Note: Strategic Utilization of Ethyl(3-methoxypropyl)amine in Pharmaceutical Intermediate Synthesis
This Application Note is structured to serve as an authoritative technical guide for the utilization of N-Ethyl-3-methoxypropan-1-amine (CAS 58203-02-4) in pharmaceutical synthesis. It moves beyond basic descriptions to...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to serve as an authoritative technical guide for the utilization of N-Ethyl-3-methoxypropan-1-amine (CAS 58203-02-4) in pharmaceutical synthesis. It moves beyond basic descriptions to provide actionable protocols, mechanistic insights, and self-validating experimental designs.
Executive Summary & Chemical Profile[1]
N-Ethyl-3-methoxypropan-1-amine is a specialized secondary amine building block used to introduce the N-ethyl-N-(3-methoxypropyl) moiety. In medicinal chemistry, this specific side chain is valued for its dual ability to modulate lipophilicity (LogP) via the ethyl group and aqueous solubility via the ether oxygen. It is frequently employed in the synthesis of guanidine-based dermatological agents, kinase inhibitors requiring solubilizing tails, and specialized dye intermediates.
Chemical Identity Table
Property
Specification
Chemical Name
N-Ethyl-3-methoxypropan-1-amine
CAS Number
58203-02-4
Molecular Formula
Molecular Weight
117.19 g/mol
Structure
Appearance
Clear, colorless liquid
Basicity ()
~10.2 (Estimated for secondary amine)
Solubility
Miscible with water, ethanol, DCM, DMSO
Core Reaction Class 1: Guanidine Derivative Synthesis
Application: Synthesis of bioactive guanidines for dermatological (keratin softening) or antimicrobial applications.
Source Grounding: Based on methodologies described in US Patent 5723133A [1].
Mechanistic Insight
The reaction involves the nucleophilic addition of the secondary amine to cyanamide (
). The choice of solvent and pH is critical. Acetic acid is used not just as a solvent but to protonate the intermediate, stabilizing the guanidinium species and preventing polymerization of the cyanamide.
Validated Protocol
Scale: 25 mmol
Reaction Time: 12 hours
Reagents:
N-Ethyl-3-methoxypropan-1-amine: 3.00 g (25.6 mmol)
Preparation: In a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the N-Ethyl-3-methoxypropan-1-amine .
Acidification: Add Acetic Acid dropwise with stirring. Observation: A mild exotherm will occur as the acetate salt forms. Ensure the system remains homogenous.
Addition: Add Cyanamide in a single portion.
Reaction: Heat the mixture in an oil bath set to 90°C for 12 hours .
Process Control: Monitor by TLC (Eluent: Chloroform/Ethanol 2:1). The starting amine spot (ninhydrin active) should disappear.
Workup: Cool to room temperature. The crude mixture is often a viscous oil.
Purification: Purify via silica gel column chromatography.
Mobile Phase: Chloroform/Ethanol (2:1 ratio) containing 0.5% Acetic Acid.
Yield Expectation: ~2.80 g (approx. 65-70% yield).
Self-Validation Check:
NMR Verification: The product should show a diagnostic broad singlet for the guanidine protons (
) around 7-8 ppm (in DMSO-) and the retention of the ethyl and methoxypropyl signals.
Core Reaction Class 2:
Heterocyclic Functionalization
Application: Synthesis of kinase inhibitor scaffolds (e.g., Pyrimidines, Quinazolines) where the amine serves as a solvent-exposed solubilizing group.
Mechanistic Insight
The secondary amine acts as a nucleophile displacing a leaving group (Cl, F) on an electron-deficient heteroaromatic ring. Steric hindrance from the N-ethyl group requires higher temperatures or stronger bases compared to primary amines (like 3-methoxypropylamine).
Experimental Workflow Diagram
The following diagram illustrates the decision logic for optimizing this
reaction.
Figure 1: Decision matrix for coupling N-Ethyl-3-methoxypropan-1-amine with heterocyclic electrophiles.
The Versatile Role of Ethyl(3-methoxypropyl)amine in Coordination Chemistry: A Technical Guide for Researchers
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. Among the vast array of availabl...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. Among the vast array of available ligands, ethyl(3-methoxypropyl)amine, more formally known as 3-methoxypropylamine (MOPA), emerges as a compelling building block. Its unique structural features, combining a primary amine donor group with a flexible ether linkage, offer a versatile platform for the construction of a diverse range of coordination compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MOPA as a ligand, including detailed protocols for the synthesis and characterization of its metal complexes, and insights into its potential applications.
Understanding 3-Methoxypropylamine (MOPA) as a Ligand
3-Methoxypropylamine is a colorless liquid characterized by the presence of a primary amine (-NH₂) group and a methoxy (-OCH₃) group, separated by a propyl chain.[1] This combination of a hard amine donor and a potentially coordinating soft ether oxygen atom allows MOPA to act as a versatile ligand. It can function as a monodentate ligand, coordinating to a metal center solely through the nitrogen atom of the amine group.[2] Alternatively, under appropriate steric and electronic conditions, it can act as a bidentate chelating ligand, with both the nitrogen and oxygen atoms participating in coordination. The flexibility of the propyl chain plays a crucial role in its ability to adopt various coordination modes.
Table 1: Physicochemical Properties of 3-Methoxypropylamine (MOPA)
Property
Value
Reference
CAS Number
5332-73-0
Molecular Formula
C₄H₁₁NO
Molecular Weight
89.14 g/mol
Boiling Point
117-118 °C
Density
0.873 g/cm³
Solubility
Soluble in water, alcohols, ethers, and acetone.
Synthesis of a Representative Metal Complex: A Step-by-Step Protocol
The synthesis of metal complexes with MOPA can be achieved through straightforward reaction pathways. The following protocol details the synthesis of a representative nickel(II) complex, [Ni(MOPA)₂(H₂O)₄]Cl₂, where MOPA acts as a monodentate ligand. This protocol is designed to be a self-validating system, with clear steps and expected observations.
Materials and Reagents
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
3-Methoxypropylamine (MOPA)
Ethanol (absolute)
Diethyl ether
Distilled water
Experimental Procedure
Preparation of the Metal Salt Solution: In a 50 mL round-bottom flask, dissolve 1 mmol of nickel(II) chloride hexahydrate in 10 mL of ethanol with gentle warming and stirring until a clear green solution is obtained.
Ligand Addition: To the stirred nickel(II) chloride solution, add 2.2 mmol of 3-methoxypropylamine dropwise at room temperature. The addition should be slow to control any potential exotherm.
Reaction and Precipitation: Upon addition of the ligand, a color change from green to blue is typically observed, indicating complex formation. Continue stirring the reaction mixture at room temperature for 2 hours. A precipitate should form during this time.
Isolation of the Complex: Collect the precipitate by vacuum filtration using a Büchner funnel.
Washing and Drying: Wash the collected solid with two small portions of cold ethanol, followed by a single wash with diethyl ether to facilitate drying. Dry the product in a desiccator over anhydrous calcium chloride.
Expected Yield and Appearance
Yield: Typically in the range of 70-80%.
Appearance: A fine, light blue powder.
Characterization of the Coordination Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are recommended:
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal center.
Rationale: Coordination of the amine group to the nickel(II) ion will result in a shift of the N-H stretching and bending vibrations to lower wavenumbers compared to the free ligand. The presence of coordinated water molecules will be indicated by a broad absorption band in the region of 3200-3500 cm⁻¹.
Protocol:
Prepare a KBr pellet of the dried complex.
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Compare the spectrum of the complex with that of the free MOPA ligand to identify the shifts in the characteristic vibrational bands.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic environment of the metal ion and the geometry of the complex.
Rationale: The d-d electronic transitions of the nickel(II) ion in an octahedral environment will result in characteristic absorption bands in the visible region of the spectrum.
Protocol:
Prepare a dilute solution of the complex in a suitable solvent (e.g., water or ethanol).
Record the UV-Vis spectrum over the range of 300-800 nm.
Analyze the positions and intensities of the absorption maxima to infer the coordination geometry around the Ni(II) center.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is crucial for confirming the empirical formula.
Rationale: The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula [Ni(C₄H₁₁NO)₂(H₂O)₄]Cl₂.
Table 2: Calculated Elemental Analysis for [Ni(C₄H₁₁NO)₂(H₂O)₄]Cl₂
Element
Calculated (%)
Carbon (C)
25.29
Hydrogen (H)
7.96
Nitrogen (N)
7.37
Potential Applications of MOPA-based Coordination Complexes
The versatile coordination behavior of MOPA makes its metal complexes promising candidates for a variety of applications.
Catalysis: The ability of MOPA to stabilize different metal oxidation states and create specific coordination environments makes its complexes potential catalysts for various organic transformations.[3]
Materials Science: The incorporation of MOPA into coordination polymers and metal-organic frameworks can lead to materials with interesting structural and functional properties.[4]
Drug Development: While MOPA itself is used as an intermediate in the synthesis of pharmaceuticals, its coordination complexes could be explored for their own biological activities. The ligand can be modified to enhance specific properties, and the metal center can be varied to tune the overall biological profile of the complex.
Logical and Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of a metal complex with 3-methoxypropylamine.
Caption: Experimental workflow for the synthesis and characterization of a MOPA-metal complex.
Coordination of MOPA to a Metal Center
The following diagram illustrates the monodentate coordination of two MOPA ligands and four water molecules to a central Nickel(II) ion.
Caption: Monodentate coordination of MOPA to a Ni(II) center.
Conclusion
3-Methoxypropylamine (MOPA) is a readily available and versatile ligand that offers significant potential in coordination chemistry. Its ability to act as both a monodentate and potentially bidentate ligand, coupled with the flexibility of its alkyl chain, allows for the synthesis of a wide range of metal complexes with diverse geometries and properties. The straightforward synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of MOPA and unlock its potential in catalysis, materials science, and drug development.
References
[Spectrophotometric Study for Determination of Cobalt (II) by the Reagent .]([Link])
[Spectrophotometric Study for Determination of Cobalt (II) by theReagent .]([Link])
Introduction: The Central Role of Secondary Amines in Modern Chemistry
An Application Guide for the Synthesis and Derivatization of Secondary Amines, Featuring Ethyl(3-methoxypropyl)amine Secondary amines are a cornerstone of organic synthesis, particularly within the pharmaceutical and agr...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis and Derivatization of Secondary Amines, Featuring Ethyl(3-methoxypropyl)amine
Secondary amines are a cornerstone of organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their unique structural and electronic properties make them critical pharmacophores and versatile synthetic intermediates. Ethyl(3-methoxypropyl)amine serves as an excellent model compound for exploring the synthesis and subsequent functionalization of secondary amines. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust methodologies for preparing this specific secondary amine and leveraging it as a platform for creating more complex molecular architectures.
The primary challenge in amine synthesis often revolves around selectivity. Direct alkylation of primary amines, for instance, can readily lead to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and reduces yield.[1][2] Modern synthetic chemistry has largely overcome this challenge through the development of highly selective methods such as reductive amination and precisely controlled direct alkylation protocols.
This document is structured to provide both a foundational approach to synthesizing a target secondary amine and an advanced look into its use as a synthetic building block.
Part 1: Synthesis of Ethyl(3-methoxypropyl)amine
The most logical and efficient syntheses of ethyl(3-methoxypropyl)amine begin with the corresponding primary amine, 3-methoxypropylamine. This precursor is a widely available industrial chemical, often prepared from 3-methoxypropanol.[3][4][5] We will explore two primary, high-efficacy methods for converting 3-methoxypropylamine into the desired secondary amine.
Method A: Reductive Amination with Acetaldehyde
Reductive amination, also known as reductive alkylation, is arguably the most versatile and widely used method for preparing amines.[6] The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[7][8] This one-pot procedure is highly efficient and avoids the overalkylation problems associated with direct alkylation.[8]
Causality and Mechanistic Insight:
The reaction proceeds in two main steps:
Imine Formation: The primary amine (3-methoxypropylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form a Schiff base (an imine). The reaction is often catalyzed by a mild acid to facilitate the dehydration step.
Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to a C-N single bond. A key requirement is that the reducing agent must be mild enough not to reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they are less reactive towards carbonyls than imines, especially under mildly acidic conditions.[6][9]
Introduction: The "Selectivity vs. Solubility" Trap
Synthesizing N-ethyl-3-methoxypropan-1-amine presents two distinct technical challenges that often result in yields below 50% for uninitiated chemists:
The Selectivity Filter: Mono-alkylation of a primary amine with an ethyl group is kinetically difficult to control. Direct alkylation with ethyl iodide often leads to statistical mixtures of starting material, product, and the over-alkylated tertiary amine (N,N-diethyl).
The Solubility Trap: Both the starting material and the product contain an ether linkage and an amine, making them highly miscible with water (LogP ≈ -0.5 to 0.1). Standard aqueous workups frequently result in massive product loss into the aqueous phase.
This guide provides a high-fidelity protocol using Reductive Amination to solve the selectivity issue and a Modified Salting-Out Workup to solve the solubility issue.
Module 1: Route Selection & Mechanism
To maximize yield, you must abandon direct alkylation (SN2) in favor of Reductive Amination. The mechanism relies on forming an imine intermediate which is then selectively reduced.[1][2][3]
Strategic Pathway Analysis
Figure 1: Decision tree highlighting the kinetic advantage of Reductive Amination over Direct Alkylation.
Why this works:
We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and does not reduce aldehydes rapidly. This allows the amine and acetaldehyde to form an imine first, which STAB then reduces. This "kinetic window" prevents over-alkylation because the resulting secondary amine is more sterically hindered and less nucleophilic toward the bulky acetoxyborohydride species than the initial imine [1].
Preparation: In a flame-dried flask under N₂ atmosphere, dissolve 3-methoxypropylamine (1.0 eq) in anhydrous DCM (concentration ~0.2 M).
Solvation: Add Acetic Acid (1.0 eq). Note: The reaction may warm slightly due to acid-base neutralization.
Aldehyde Addition: Cool the mixture to 0°C. Add Acetaldehyde (1.1 eq) dropwise.
Tip: If handling pure acetaldehyde is difficult due to volatility, pre-dissolve it in DCM and add via syringe.
Imine Formation: Stir at 0°C for 15-30 minutes.
Reduction: Add STAB (1.4 eq) in one portion. Remove the ice bath and allow to warm to Room Temperature (RT).
Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄) or GC-MS.
Success Indicator: Disappearance of the primary amine peak.
Module 3: The "Yield-Critical" Workup
The Failure Point: Most researchers lose their product here. The methoxy group and the amine functionality make the product highly water-soluble. A standard "wash with water" will extract your product into the waste stream.
The "Salting-Out" pH Swing Strategy
Figure 2: Workflow designed to force the hydrophilic amine out of the aqueous phase.
Detailed Workup Protocol
Quench: Quench the reaction with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to break down boron complexes.
Initial Separation (Optional but recommended): Separate the layers. Warning: Your product is likely in the Aqueous Phase (as the acetate salt) or distributed between both. Keep BOTH layers.
The pH Swing: Combine all aqueous phases. Add 10% NaOH solution dropwise until the pH is >12 .
Why: You must ensure the amine is completely deprotonated (Free Base) to be extractable.
Salting Out: Add solid NaCl to the basic aqueous layer until it is saturated (undissolved salt remains).
Why: This increases the ionic strength of the water, forcing the organic amine out ("Salting out" effect).
Extraction: Extract the aqueous layer 3 times with DCM or Chloroform .
Note: Ether is often too non-polar for this molecule. DCM is superior here.
Drying: Dry combined organics over Na₂SO₄ (Magnesium sulfate can sometimes bind amines; Sodium sulfate is safer).
Troubleshooting & FAQs
Q1: I see a spot for the tertiary amine (dialkylation). How do I stop this?
A: This occurs if the aldehyde concentration is too high relative to the amine before reduction occurs.
Fix: Ensure you are using STAB (Sodium Triacetoxyborohydride), not NaBH₄.
Fix: Add the aldehyde slowly at 0°C.
Fix: Increase the solvent volume. Dilution favors mono-alkylation.
Q2: My yield is 20%, but the reaction looked clean on TLC.
A: You likely lost the product during extraction.
Test: Take your aqueous waste layer, add more NaOH (pH 14), saturate with salt, and extract with Chloroform. Run TLC on this extract. If you see a spot, your initial extraction failed due to water solubility.
Q3: Can I use Ethanol or Methanol as the solvent?
A: Yes, but with caveats.
STAB reacts faster with methanol than DCM, potentially decomposing the hydride. If using methanol, you might need to use NaBH₄ (which is riskier for selectivity) or use a "Ti(OiPr)₄" catalyst system. Stick to DCM/STAB for the highest reliability.
Q4: The product smells like vinegar after evaporation.
A: Residual acetic acid.
Fix: The pH > 12 step during workup should convert acetic acid to sodium acetate (water-soluble). If it persists, wash the organic extract with 1M NaOH (quickly) before drying.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
[Link]
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
[Link]
PubChem Compound Summary . (n.d.). 3-Methoxypropylamine (Precursor Data). National Library of Medicine.
[Link]
Technical Support Center: Purification of Technical Grade Ethyl(3-methoxypropyl)amine
Welcome to the technical support center for the purification of technical grade Ethyl(3-methoxypropyl)amine (EMPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of technical grade Ethyl(3-methoxypropyl)amine (EMPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired purity specifications.
Introduction to Ethyl(3-methoxypropyl)amine and its Purification Challenges
Ethyl(3-methoxypropyl)amine is a versatile primary amine with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Technical grade EMPA often contains a variety of impurities that can impede downstream reactions, including unreacted starting materials, by-products from synthesis (such as dimers and trimers), water, and residual solvents.[2] The selection of an appropriate purification method is therefore critical to the success of subsequent synthetic steps.
This guide will focus primarily on fractional distillation, the most common and scalable purification method for EMPA, while also addressing other techniques for specific impurity profiles.
Physicochemical Properties of Ethyl(3-methoxypropyl)amine
A thorough understanding of EMPA's physical and chemical properties is fundamental to designing an effective purification strategy.
Property
Value
Source
Molecular Formula
C6H15NO
Molar Mass
117.19 g/mol
Boiling Point
~159-161 °C at 760 mmHg
Density
~0.85 g/cm³ at 20 °C
Solubility in Water
Miscible
Flash Point
~43 °C (closed cup)
Note: Properties are for the closely related 3-methoxypropylamine and are expected to be similar for the ethyl derivative. Exact values for EMPA may vary.
Troubleshooting Guide for Fractional Distillation of EMPA
Fractional distillation is a powerful technique for separating liquids with close boiling points, making it ideal for purifying EMPA from many common impurities.[3] It relies on the establishment of a temperature gradient along a fractionating column, allowing for multiple successive vaporizations and condensations to enrich the more volatile components at the top of the column.[3][4]
Below are common issues encountered during the fractional distillation of EMPA and their solutions.
Issue 1: Poor Separation and Low Purity of the Final Product
Question: I performed a fractional distillation of technical grade EMPA, but my final product purity is below the required 99.5%. What could be the cause?
Answer:
Several factors can contribute to poor separation during fractional distillation. Let's break down the potential causes and solutions:
Inadequate Column Efficiency: The efficiency of a fractionating column is described by its number of "theoretical plates."[3] A higher number of theoretical plates leads to better separation.
Causality: If the column is too short or the packing material (e.g., Raschig rings, Vigreux indentations) is not providing enough surface area for repeated condensation-vaporization cycles, components with close boiling points will not separate effectively.
Solution:
Increase Column Length: A longer column provides more theoretical plates.
Use More Efficient Packing: Structured packing or higher-surface-area random packing can increase the number of theoretical plates per unit length.
Ensure Proper Insulation: The temperature gradient along the column is crucial for separation.[4] Insulate the column with glass wool or aluminum foil to minimize heat loss to the surroundings.
Incorrect Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of condensate collected as product.
Causality: A low reflux ratio will result in a faster distillation but poorer separation, as the equilibrium between the liquid and vapor phases is not sufficiently established on each theoretical plate. Conversely, a very high reflux ratio will improve separation but significantly slow down the distillation and may lead to column flooding.
Solution: For closely boiling impurities, a higher reflux ratio (e.g., 3:1 to 5:1) is often necessary.[2] Start with a higher reflux ratio and gradually decrease it while monitoring the purity of the collected fractions.
Distillation Rate is Too High:
Causality: Heating the distillation flask too aggressively will cause the vapor to ascend the column too quickly, preventing the establishment of equilibrium on the theoretical plates.[5]
Solution: Reduce the heating mantle temperature to ensure a slow and steady distillation rate. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.
Issue 2: Column Flooding
Question: During my distillation, the liquid started to back up in the fractionating column, and the pressure in the system increased. What is happening and how do I fix it?
Answer:
This phenomenon is known as column flooding and occurs when the upward flow of vapor is too high, preventing the downward flow of the condensed liquid (reflux).[6]
Causality:
Excessive Boil-up Rate: The most common cause is heating the distillation flask too strongly, generating vapor at a rate that exceeds the column's capacity.
High Reflux Ratio: While a high reflux ratio can improve separation, an excessively high ratio can return too much liquid to the column, leading to flooding.
Column Obstructions: Damaged or plugged packing material can restrict liquid and vapor flow.
Solution:
Immediately Reduce Heat: Turn down the heating mantle to decrease the boil-up rate. The flooding should subside as the vapor velocity decreases.
Check for Obstructions: If the problem persists at lower heating rates, allow the apparatus to cool, and inspect the column packing for any blockages.
Optimize Reflux Ratio: If flooding occurs when using a high reflux ratio, try to find a balance that provides adequate separation without overwhelming the column.
Issue 3: Product Discoloration
Question: The distilled Ethyl(3-methoxypropyl)amine has a yellow or brownish tint. What causes this and how can I prevent it?
Answer:
Product discoloration is often an indication of thermal degradation or the presence of non-volatile, colored impurities.
Causality:
Thermal Decomposition: Amines can be susceptible to thermal degradation at high temperatures, leading to the formation of colored by-products. The boiling point of EMPA is relatively high, increasing this risk.
Presence of High-Boiling Impurities: If colored, high-boiling impurities are present in the technical grade material, they may be carried over as an aerosol or during bumping.
Solution:
Vacuum Distillation: This is the most effective solution. By reducing the pressure of the system, the boiling point of EMPA is significantly lowered, minimizing the risk of thermal decomposition.[2]
Use of an Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the amine at high temperatures.
Pre-treatment with Adsorbents: Before distillation, consider treating the technical grade EMPA with activated carbon to remove colored impurities.[2] A typical procedure would be to stir the amine with 1-2% (w/w) activated carbon for a few hours, followed by filtration before charging the distillation flask.
FAQ on EMPA Purification
Q1: What are the most common impurities in technical grade Ethyl(3-methoxypropyl)amine?
A1: Common impurities can include water, unreacted starting materials such as 3-methoxypropanol or acrylonitrile, and by-products like dimers and trimers formed during synthesis.[2][7][8]
Q2: When should I choose a purification method other than fractional distillation?
A2: While fractional distillation is highly effective for many impurities, other methods may be more suitable or used as complementary steps in specific situations:
High Water Content: If the technical grade EMPA has a high water content, azeotropic distillation with an entrainer like toluene or cyclohexane can be effective for initial water removal.[2] Alternatively, drying with molecular sieves (3Å or 4Å) is a good pre-treatment step before final distillation.[2]
Trace Metal Impurities: If metal ion contamination is a concern, treatment with an ion-exchange resin can be employed.[2]
Non-basic Impurities: For removing non-basic impurities, forming a salt of the amine (e.g., hydrochloride) allows for recrystallization. The purified amine can then be regenerated by neutralization.[2][9]
Q3: What are the key safety precautions when handling and distilling Ethyl(3-methoxypropyl)amine?
A3: Ethyl(3-methoxypropyl)amine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[10][11] Always adhere to the following safety protocols:
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.
Handling: Avoid contact with skin, eyes, and clothing.[10] It is incompatible with strong oxidizing agents and strong acids.[10]
Fire Safety: Keep away from heat, sparks, and open flames. Use a heating mantle, not a Bunsen burner, for distillation. Have a dry chemical or carbon dioxide fire extinguisher readily available.
Inert Atmosphere: Due to its air sensitivity and flammability, it is good practice to handle and distill EMPA under an inert atmosphere like nitrogen.
Experimental Workflow Visualizations
Workflow for Selecting the Appropriate Purification Method
Caption: Decision tree for selecting an EMPA purification strategy.
Standard Operating Procedure for Fractional Vacuum Distillation
Caption: Step-by-step workflow for fractional vacuum distillation of EMPA.
References
Efficient Purification Techniques for Technical-Grade 3-Methoxypropylamine. (2025).
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. Retrieved from [Link]
CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents.
CN101328129B - Preparation of 3-methoxy propanamine - Google Patents.
(PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. Retrieved from [Link]
CN101328129A - Preparation of 3-methoxy propanamine - Google Patents.
Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. (2025).
3-METHOXYPROPYLAMINE, 99.5% - North Metal and Chemical Company. Retrieved from [Link]
3-METHOXYPROPYLAMINE - Ataman Kimya. Retrieved from [Link]
3-Methoxypropylamine | Univar Solutions. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Moisture Removal & Anhydrous Handling
CAS: 40228-59-3 | Formula:
| Molecular Weight: 117.19 g/mol
Core Directive: The Chemistry of Moisture Removal
Ethyl(3-methoxypropyl)amine is a secondary amine featuring an ether linkage. This dual functionality presents specific challenges for drying:
Hygroscopicity: The amine nitrogen forms strong hydrogen bonds with atmospheric moisture.
Basicity: The lone pair on the nitrogen makes the compound basic, rendering acidic drying agents (Silica gel,
, Acidic Alumina) chemically incompatible as they will form salts, destroying your product.
Nucleophilicity: The secondary amine is nucleophilic; avoid drying agents that are electrophilic (e.g., anhydrides, alkyl halides).
The Golden Rule:
Never use acidic desiccants. Always rely on basic or neutral drying agents (CaH₂, KOH, Molecular Sieves).
Decision Matrix: Selecting Your Protocol
Use this logic flow to determine the appropriate drying method based on your current water content and purity requirements.
Figure 1: Decision matrix for selecting the appropriate drying protocol based on initial moisture levels.
Standard Operating Protocols (SOPs)
SOP A: Azeotropic Distillation (Bulk Water Removal)
Best for: Recovering "wet" amine or recycling material.
Theory: Water forms a heterogeneous azeotrope with Toluene (BP 84.1°C, ~20% water). This allows you to strip water at a temperature lower than the boiling point of the amine, preventing thermal decomposition.
Protocol:
Setup: Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
Mixture: Add your amine and Toluene (ratio 1:2 v/v).
Reflux: Heat the mixture to reflux. Water will co-distill with toluene, condense, and phase-separate in the trap (water is denser than toluene).
Completion: Continue until no new water droplets accumulate in the trap.
Isolation: Remove the toluene via rotary evaporation. The residue is "dry" amine (typically <500 ppm water).
SOP B: Calcium Hydride Reflux (High Precision)
Best for: Organometallic chemistry or strictly anhydrous synthesis.
Theory: Calcium Hydride (
) reacts irreversibly with water to form Calcium Hydroxide and Hydrogen gas:
Safety Critical: This process generates Hydrogen gas. The system must be vented to an inert gas line (bubbler) to prevent pressure buildup and explosion.
Protocol:
Pre-Drying: Ensure the amine is already reasonably dry (use SOP A or KOH pellets first if wet).
Charging: Under an inert atmosphere (
or Ar), add the amine to a flame-dried RBF.
Reagent: Add powdered
(5% w/v). Note: Granules are safer but slower; powder is faster but more reactive.
Reflux: Attach a reflux condenser topped with an inert gas line/bubbler. Stir and reflux for 4–12 hours.
Visual Cue: Evolution of
bubbles will eventually cease.
Distillation: Replace the reflux condenser with a short-path distillation head. Distill the amine under reduced pressure (vacuum) to avoid high thermal stress.
Target: Collect the middle fraction. Discard the first 5% (forheads).
SOP C: Static Drying (Maintenance)
Best for: Storage of distilled amine.
Theory: Molecular sieves adsorb water into their crystal lattice.
Why 3A? The pore size (~3 Å) is larger than water (~2.7 Å) but smaller than Ethyl(3-methoxypropyl)amine. This prevents the amine from entering the pores and getting trapped or reacting, a common issue with larger pore sieves (like 5A or 13X).
Protocol:
Activation: Heat sieves to 250°C–300°C under high vacuum for 12 hours. Cool under Argon.
Usage: Add 10–20% (w/v) activated sieves to the amine bottle.
. Is it ruined?A: Not necessarily. Amines oxidize easily to form N-oxides or imine impurities, which are often yellow.
Cause: Likely trace oxygen in your inert gas line or a leak in the system.
Fix: Distill the amine under vacuum.[3][4] The colored impurities are usually higher boiling and will remain in the pot.
Q: Can I use Silica Gel to dry this amine?A:NO. Silica gel is acidic (
). It will react with the basic amine to form a salt, effectively trapping your product on the silica. You will lose your material.
Q: Why do you recommend Type 3A sieves instead of 4A?A: While 4A is standard for many solvents, Ethyl(3-methoxypropyl)amine is a flexible molecule. Type 3A offers the highest security against "co-adsorption," where the solvent itself enters the sieve, potentially leading to degradation or difficulty in retrieving the liquid. 3A strictly admits water and ammonia, excluding the organic amine.
Q: I don't have
. Can I use Sodium Metal?A: Sodium is effective but risky. It can react with the ether linkage at high temperatures (cleavage) or cause dangerous conditions if the water content is high. is safer and chemoselective for water. If you must use sodium, use Benzophenone as an indicator (turns blue when dry) and keep temperatures low.
Visualizing the
Workflow
Figure 2: Schematic representation of the Calcium Hydride drying workflow, emphasizing the transition from reflux (vented) to distillation (vacuum).
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Burfield, D. R., et al. (1981). "Desiccant efficiency in solvent and reagent drying. 5. Amines." Journal of Organic Chemistry, 46(3), 629–631.[4] Link (Validation of CaH₂ and Molecular Sieves for amine drying).
Breck, D. W. (1974). Zeolite Molecular Sieves: Structure, Chemistry, and Use. Wiley-Interscience. (Mechanisms of 3A vs 4A sieve selectivity).
Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354. Link (Comparative efficiency of drying agents).
Dailey, I. (2022). "The differences between molecular sieve 3A and molecular sieve 4A." OIM Chemical Technical Notes. Link (Practical application of sieve pore sizes).
Author: BenchChem Technical Support Team. Date: February 2026
Product: N-Ethyl-3-methoxypropylamine (NEMP)
CAS: 50995-88-7 (Analogous reference to 3-Methoxypropylamine CAS: 5332-73-0)
Chemical Class: Aliphatic Secondary Ether-Amine[1]
Part 1: Technical Overview & Storage Protocol
The Chemical Nature of NEMP
To understand stability, one must understand the molecule's vulnerabilities. N-Ethyl-3-methoxypropylamine (NEMP) is a secondary aliphatic amine with an ether tail .[1] This dual-functionality dictates its degradation profile:
Secondary Amine Center: The nitrogen atom has a lone pair of electrons, making it nucleophilic and basic. It is the primary site for oxidative attack and reaction with electrophiles (like atmospheric CO₂).
Ether Linkage: Generally stable under neutral/basic conditions but susceptible to cleavage under strong acidic conditions or extreme radical oxidation.[1]
N-Ethyl Group: Adds steric bulk compared to its primary analog (3-methoxypropylamine), slightly reducing the rate of carbamate formation but not eliminating it.
The "Golden Standard" Storage Protocol
Failure to follow these steps is the #1 cause of "yellowing" and purity loss.
Parameter
Specification
Scientific Rationale
Atmosphere
Dry Nitrogen or Argon (Blanketed)
Crucial. Amines avidly absorb CO₂ from air to form carbamate salts (white crusts).[1] Oxygen triggers radical oxidation, leading to yellowing (imine/N-oxide formation).[1]
Temperature
2°C – 8°C (Refrigerated)
Low temperature kinetically inhibits the auto-oxidation of the N-ethyl group and suppresses vapor pressure.[1]
Container
Amber Glass or Stainless Steel
Amber glass blocks UV light, which can catalyze photo-oxidation.[1] Avoid mild steel (iron ions catalyze oxidation).
Closure
Teflon-lined Screw Cap + Parafilm
Standard polyethylene liners are permeable to oxygen over months.[1] Teflon provides a superior inert barrier.[1]
Desiccant
Not direct contact
Store the bottle inside a secondary container (desiccator) with silica gel.[1] Do not add desiccant directly to the liquid unless necessary, to avoid product adsorption.
Part 2: Troubleshooting & FAQs
Scenario A: Visual Changes
Q: My NEMP has turned from colorless to pale yellow. Is it still usable?
Diagnosis:Oxidative Degradation. The "yellowing" is caused by trace formation of conjugated imines or N-oxides, often catalyzed by light or heat. This is a common issue with aliphatic amines.
Impact: For general synthesis (e.g., amide coupling), it is often still usable if purity is >98%. For sensitive catalytic reactions or pharmaceutical impurity standards, it must be redistilled.[1]
Corrective Action: Distill under reduced pressure. The colored impurities are typically high-boiling oligomers and will remain in the pot.
Q: There is a white crystalline crust around the bottle cap. What is this?
Diagnosis:Carbamate Formation. The amine vapor reacted with atmospheric CO₂.
Risk: If this crust falls into the liquid, it introduces solid impurities and lowers the effective molarity of the amine.
Prevention: Wipe the threads with a dry, lint-free cloth before resealing. Flush the headspace with nitrogen after every use.
Scenario B: Chemical Stability
Q: Can I store NEMP mixed with chlorinated solvents (DCM, Chloroform)?
Answer:NO.
Mechanism: Secondary amines react with chlorinated solvents (like Dichloromethane) over time to form quaternary ammonium salts (the "Menschutkin reaction"). This reaction is slow at room temperature but accelerates with heat.
Result: Precipitation of crystalline solids (ammonium chloride salts) and loss of titer.
Recommendation: Store NEMP neat (pure) or in non-halogenated solvents like Toluene or THF.
Q: I detect a "fishy" but slightly sweet/pungent odor different from the original batch.
Diagnosis: Potential Dealkylation .[1] Oxidative degradation can cleave the N-ethyl group, releasing acetaldehyde (pungent) and reverting to the primary amine (3-methoxypropylamine).
Verification: Run a GC-MS.[1] Look for a peak with M-28 (loss of ethyl) or M-29 (loss of ethyl radical).
Part 3: Degradation Pathways (Visualized)
The following diagram illustrates the two primary enemies of NEMP: Oxygen and Carbon Dioxide .
Figure 1: Primary degradation pathways of N-Ethyl-3-methoxypropylamine. The left branch (Red) represents physical contamination via CO2. The right branch (Yellow) represents chemical oxidation leading to discoloration.
Part 4: Analytical Protocols for Verification
Before using an older batch of NEMP for critical experiments, validate its quality using one of these methods.
Method A: Purity by GC-MS (Recommended)
Best for detecting oxidative byproducts and dealkylation.
Sample Prep: Dilute 10 µL of NEMP in 1.5 mL of Methanol or THF.
Inlet: 250°C, Split ratio 50:1.
Column: Rtx-5Amine or equivalent base-deactivated column (standard silica columns may show tailing).
Oven: 40°C (hold 2 min)
10°C/min 200°C.
Interpretation:
Main Peak: NEMP (Retention time ~5-8 min depending on flow).[1]
Early Eluters: 3-methoxypropylamine (Dealkylation product).[1][2]
Late Eluters: N-Oxides or dimers (Yellowing agents).[1]
Method B: Titration (Amine Value)
Best for determining precise molarity if the solvent has evaporated.
Reagent: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid.
Solvent: Glacial Acetic Acid.
Indicator: Crystal Violet (transitions from violet to blue-green).
Calculation:
Where (Verify exact MW for N-ethyl derivative).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11545: 3-Methoxypropylamine.[1] (Parent compound data used for analog comparison). Retrieved from [Link]
American Chemical Society (ACS). Developments in the Aerobic Oxidation of Amines. ACS Catalysis.[1] (Mechanistic grounding for amine oxidation pathways). Retrieved from [Link]
Master Organic Chemistry. Cleavage of Ethers with Acid. (Grounding for ether stability limits). Retrieved from [Link]
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. (Industrial standards for amine storage). Retrieved from [Link]
Technical Support Center: Troubleshooting Phase Separation with Amines
A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed to provide in-depth, field-proven in...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth, field-proven insights into a common challenge encountered in the laboratory: phase separation issues involving primary and secondary amines, with a specific focus on 3-Methoxypropylamine (MOPA), often intended when referring to compounds like Ethyl(3-methoxypropyl)amine. Phase separation is a critical step in reaction workups and extractions, yet it can be fraught with difficulties such as emulsion formation or complete miscibility. Understanding the underlying chemical principles is key to overcoming these hurdles efficiently. This document provides a structured, cause-and-effect approach to troubleshooting, ensuring the integrity and success of your experiments.
A Note on Nomenclature
The compound central to this guide is 3-Methoxypropylamine (MOPA) , a primary amine with the CAS number 5332-73-0.[1] While the term "Ethyl(3-methoxypropyl)amine" suggests a secondary amine, MOPA is the more common reagent in many applications, including as a pharmaceutical intermediate and corrosion inhibitor.[2][3] The principles discussed here are broadly applicable to both, as they share the key functional groups—an amine and an ether linkage—that dictate their solubility and behavior.[4]
MOPA is a versatile organic compound characterized by its miscibility with water and many common organic solvents like ethanol, toluene, and acetone.[5] This high solubility, driven by the polarity of its amine and ether groups and its ability to form hydrogen bonds, is precisely why it can present challenges during aqueous workups.[4][6]
This section addresses specific problems you may encounter during experimental workups involving MOPA. Each question is followed by an explanation of the cause and a series of recommended solutions.
Q1: My reaction mixture is completely homogenous after adding the aqueous and organic solvents. Why won't it separate into two layers?
Root Cause Analysis:
This occurs when the components of your mixture create a single-phase system. MOPA is completely miscible in water and also soluble in many organic solvents.[2][7] If your chosen organic solvent is also sufficiently polar (e.g., tetrahydrofuran (THF), acetone, or a low-carbon alcohol), or if the concentration of MOPA and other polar molecules is high, the entire system can remain as one homogenous solution. The presence of both an amine (-NH2) and an ether (-O-) group in MOPA contributes to its high polarity and hydrogen bonding capability, enhancing this miscibility.[4]
Solutions:
The "Salting Out" Method: This is the most common and effective first step. By adding a saturated solution of sodium chloride (brine) or solid NaCl to the mixture, you dramatically increase the ionic strength and polarity of the aqueous phase.[8][9] This forces non-polar and less-polar organic molecules, including MOPA, out of the aqueous layer, compelling the formation of a distinct organic phase.[8]
Solvent Exchange: If salting out is ineffective, your organic solvent may be too miscible with water. Consider diluting your reaction mixture with a less polar, water-immiscible solvent such as methyl tert-butyl ether (MTBE), ethyl acetate, or toluene before performing the aqueous wash.
Temperature Modification: Lowering the temperature of the mixture can sometimes decrease the mutual solubility of the organic and aqueous phases, promoting separation. Conversely, gentle heating can also break up emulsions, but care must be taken not to exceed the boiling point of volatile components.[8][10]
Q2: An emulsion has formed at the interface, and I can't distinguish the layers. How can I break it?
Root Cause Analysis:
Emulsions are stable mixtures of immiscible liquids, where one liquid is dispersed as fine droplets within the other. They are often stabilized by surfactants or compounds with surfactant-like properties that accumulate at the liquid-liquid interface. MOPA itself, or salts formed from it (e.g., with fatty acids), can act as emulsifiers.[5][11] Vigorous shaking or mixing during the extraction process is a common trigger.
Solutions:
Mechanical & Physical Disruption:
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15 minutes to several hours). Gravity is often sufficient to resolve a weak emulsion.
Gentle Swirling: Gently swirl the funnel instead of shaking it. This can help the droplets coalesce without introducing more energy to stabilize the emulsion.
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. The high surface area can help to break the fine droplets.
Chemical Disruption (The Salting Out Method): As with homogenous solutions, adding brine is highly effective. The increased ionic strength of the aqueous layer helps to destabilize the emulsion and force the separation of the organic phase.[8]
Centrifugation: If the volume is manageable, centrifuging the mixture will provide a strong gravitational force to separate the phases.
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by decreasing the viscosity and increasing molecular motion.[8]
Troubleshooting Workflow for Phase Separation
This diagram outlines a logical progression for diagnosing and solving common phase separation problems.
Caption: A step-by-step decision tree for troubleshooting phase separation.
Q3: I've added an acid/base to my mixture, and a solid has precipitated out, obscuring the phase boundary.
Root Cause Analysis:
This is common when performing an acid-base extraction to separate an amine. Amines are basic and will react with acids to form ammonium salts (R-NH3+ X-).[12] If this salt is not sufficiently soluble in either the aqueous or organic phase, it will precipitate as a solid. The pKa of the conjugate acid of MOPA is approximately 9.7-9.8.[3][5] When the pH of the solution is lowered below this value, the amine is protonated. Similarly, changing the pH could cause other components in your reaction mixture to precipitate.
Solutions:
Dilution: The simplest solution is often to add more of the aqueous solvent (or organic solvent, if the salt is more soluble there) to dissolve the precipitate.
pH Adjustment: Carefully adjust the pH back towards the pKa of the amine to partially deprotonate it, which might increase its solubility. Be cautious, as this will also partition some of the free amine back into the organic layer.
Filtration: If the goal is to isolate the precipitated salt, you can separate the entire mixture via vacuum filtration. The liquid phases can then be separated in a separatory funnel.
Change the Acid/Base: The choice of acid or base can influence the solubility of the resulting salt. For example, if you used HCl, the resulting hydrochloride salt may be insoluble. Trying a different acid, like citric acid or sulfuric acid, might yield a more soluble salt.
Key Experimental Protocols
Protocol 1: Standard Procedure for Breaking an Emulsion with Brine
This protocol details the standard "salting out" method to resolve an emulsion or induce phase separation.
Methodology:
Transfer Mixture: If possible, transfer the emulsified mixture from the separatory funnel to an Erlenmeyer flask that is large enough to accommodate the full volume with room for stirring.
Prepare Brine: Create a saturated aqueous solution of sodium chloride (NaCl). This is typically done by adding NaCl to deionized water with stirring until no more salt will dissolve.
Add Brine: Add the brine to the emulsified mixture in portions, typically starting with 10-20% of the total volume of the mixture.
Stir Gently: Stir the mixture gently with a magnetic stir bar. Avoid vigorous stirring that could re-form the emulsion. The goal is to allow the salt to distribute throughout the aqueous phase.
Observe: You should observe the cloudy emulsion beginning to break apart into two distinct, clearer layers.
Return to Funnel: Once separation is evident, carefully pour the mixture back into the separatory funnel.
Allow to Settle: Let the funnel stand undisturbed for 5-10 minutes to allow the layers to fully separate.
Drain Layer: Drain the lower (typically aqueous) layer. If the emulsion was particularly stubborn, you may need to repeat the wash with fresh brine.
Protocol 2: pH Adjustment to Isolate Ethyl(3-methoxypropyl)amine
This protocol describes how to use pH changes to move the amine between aqueous and organic layers.
Methodology:
Initial State: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Acidic Wash (Extraction into Aqueous Layer):
Add a dilute acidic solution (e.g., 1M HCl) to the separatory funnel containing your organic mixture. The volume should be approximately equal to the organic layer.
Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently.
The amine will react with the acid to form a water-soluble ammonium salt, which will move into the aqueous layer.
Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer 1-2 more times to ensure complete removal of the amine.
Basification (Recovery from Aqueous Layer):
Combine the acidic aqueous extracts in an Erlenmeyer flask and cool in an ice bath.
Slowly add a base (e.g., 5M NaOH or saturated NaHCO3) while stirring until the pH is >10 (confirm with pH paper). This deprotonates the ammonium salt, regenerating the free amine.
The solution may become cloudy as the less water-soluble free amine is formed.
Back-Extraction (Recovery into Organic Layer):
Transfer the basified aqueous solution to a clean separatory funnel.
Add a fresh portion of a water-immiscible organic solvent.
Shake gently, venting frequently. The free amine will now be extracted into the organic layer.
Separate the layers and repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified amine.
Frequently Asked Questions (FAQs)
Q: Why is Ethyl(3-methoxypropyl)amine soluble in both water and organic solvents?
A: Its structure contains three key features: a short ethyl-propyl carbon chain (the hydrophobic part), a primary/secondary amine group, and an ether group. The amine and ether groups are polar and can form hydrogen bonds with water, making it water-miscible.[4][13] The hydrocarbon portion allows it to be soluble in many organic solvents.[5] This dual solubility is why it is so useful but also why it can be tricky to separate.
Q: Can I use a different salt besides NaCl for "salting out"?
A: Yes, other neutral salts like potassium carbonate (K2CO3) can be used. K2CO3 has the added benefit of being a mild base, which can help ensure your amine is in its free, less water-soluble form. However, it can react with acidic compounds, so it is not suitable for all situations. Sodium sulfate (Na2SO4) is another option.
Q: Does the length of the alkyl chain on an amine affect its solubility and separation?
A: Absolutely. As the number of carbon atoms in the alkyl chains increases, the hydrophobic character of the amine becomes more dominant, leading to a significant decrease in water solubility.[6][14][15] An amine with six or more carbons is generally considered poorly soluble in water, making phase separation much easier.[13]
Q: My organic layer is on the bottom. Is that normal?
A: Yes, the position of the layers depends on their relative densities. MOPA has a density of approximately 0.874 g/mL, which is less than water (1.0 g/mL).[5] Therefore, a solution rich in MOPA will likely be the top layer. However, if you are using a halogenated organic solvent like dichloromethane (~1.33 g/mL) or chloroform (~1.49 g/mL), your organic layer will be the bottom layer. Always verify the density of your chosen solvent.
Physicochemical Properties of 3-Methoxypropylamine (MOPA)
This table summarizes key quantitative data for MOPA, which is essential for planning separations and workups.
The role of the methoxy group in approved drugs . (2024). PubMed, National Library of Medicine. Available at: [Link]
Properties of amines . (2024). Chemistry LibreTexts. Available at: [Link]
What can I do if I don't get a phase separation between my organic and water phases? . (2012). Chemistry Stack Exchange. Available at: [Link]
Troubleshooting: The Workup . University of Rochester, Department of Chemistry. Available at: [Link]
Physical Properties of Amines . BYJU'S. Available at: [Link]
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture . (2022). Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]
Physical Properties of Amines . (2026). CK-12 Foundation. Available at: [Link]
What can I do if I don't get a phase separation between my organic and water phases? . Wyzant. Available at: [Link]
Evaluation of phase separation behavior of amine+organic solvent+H2O phase change absorbents . (2025). ResearchGate. Available at: [Link]
Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations . (2018). LCGC North America. Available at: [Link]
Organic Chemistry Some Basic Principles And Techniques . (2022). NCERT Solutions for Class 11 Chemistry Chapter 12. Available at: [Link]
How does branching increase the solubility in amines? . Quora. Available at: [Link]
Probing Liquid–Liquid Phase Separation in Secondary Organic Aerosol Mimicking Solutions Using Articulated Straws . (2021). ACS Omega, ACS Publications. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Distillation Protocols & Troubleshooting for Secondary Alkoxy-Amines
Ticket ID: #AMINE-REC-004
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Separation Challenge
Welcome to the Technical Support Center. You are likely attempting to recover Ethyl(3-methoxypropyl)amine (N-Ethyl-MOPA) from a reaction mixture, likely an alkylation of the parent primary amine, 3-Methoxypropylamine (MOPA).
The Core Challenge:
You are separating a secondary amine (Product) from a primary amine (Starting Material).
While a simple distillation removes solvents (ethanol/methanol), it will fail to separate the starting material from the product efficiently. You require a Fractional Vacuum Distillation protocol.
Module 1: Critical Properties & Safety Triage
Before heating, verify your feed composition against these parameters.
Property
3-Methoxypropylamine (Impurity)
Ethyl(3-methoxypropyl)amine (Target)
Implication
Structure
Secondary amines are less prone to carbamate formation but still sensitive.
Boiling Point (760 mmHg)
117–118°C
~135–145°C (Est.)
Close boiling points require a fractionating column.
Boiling Point (20 mmHg)
~28°C
~45–50°C
Vacuum is required to prevent thermal oxidation (yellowing).
pKa
~10.0
~10.5
Highly basic. Corrosive to skin and mucous membranes.
Air Sensitivity
High ( absorption)
Moderate (Oxidation)
MUST use Nitrogen/Argon blanket.
Azeotropes
Forms azeotrope with Water
Likely forms azeotrope with Water
Feed must be dried ( water) before distillation.
Tech Note: If your crude mixture contains water, amines often form "high-boiling azeotropes" that refuse to distill until temperatures spike, leading to degradation. Dry your feed over KOH or Sodium Sulfate before loading the still.
Leak in System: Oxygen is entering the vacuum train.
High Temperature: Pot temperature exceeded 150°C.
Fix:
Check all grease joints.
Ensure a Nitrogen Bleed is used, not just an air bleed.
Add a stabilizer (e.g., trace
) to the pot if the protocol allows (consult your specific synthesis constraints).
Q2: White solids are clogging my condenser/vacuum lines.
Diagnosis: "Amine Blush" (Carbamate Formation).
Root Cause: The amine is reacting with atmospheric
inside the system.
Mechanism:.
Fix:
Immediate: Heat the condenser with a heat gun (carefully) to melt the salt back into the flask.
Prevention: Attach a Soda Lime (Calcium Hydroxide) trap between the pump and the system to scrub
.
Q3: The temperature is fluctuating wildly, and I can't get a stable fraction.
Diagnosis: "Bumping" or Non-Equilibrium.
Root Cause:
Water Contamination: Water pockets flash-boil.
Poor Stirring: Localized hotspots.
Fix:
Stirring: Use a large, egg-shaped magnetic bar at high RPM.
Insulation: Wrap the column in aluminum foil or glass wool. If the column loses heat, the vapor collapses before reaching the thermometer.
Q4: I am getting a mixture of MOPA and Ethyl-MOPA. Separation is poor.
Diagnosis: Insufficient Theoretical Plates.
Fix:
Reflux Ratio: You are collecting too fast. Increase reflux to 10:1 .
Column: Switch from a simple still head to a Vigreux Column or a Packed Column . The 20°C boiling point difference is too small for simple distillation.
Module 4: Process Visualization
Figure 1: Recovery Workflow Logic
Caption: Logical workflow for the purification of Ethyl(3-methoxypropyl)amine, emphasizing the critical drying step to prevent azeotropes.
References
PubChem. (n.d.). 3-Methoxypropylamine (Compound Summary).[1][2][7][8][9][10][11][12] National Library of Medicine. Retrieved February 6, 2026, from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 5332-73-0 (parent) and your specific derivative before handling.
In-Depth Analysis: GC-MS Fragmentation of Ethyl(3-methoxypropyl)amine
This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of Ethyl(3-methoxypropyl)amine (N-ethyl-3-methoxypropan-1-amine), comparing its analytical performance and spectral signature against...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of Ethyl(3-methoxypropyl)amine (N-ethyl-3-methoxypropan-1-amine), comparing its analytical performance and spectral signature against its primary structural alternative, 3-Methoxypropylamine (MOPA) .[1]
Executive Summary
Ethyl(3-methoxypropyl)amine (
, MW 117.[1]19) is a secondary amine building block used in the synthesis of pharmaceutical intermediates and specialty surfactants. Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct fragmentation signature dominated by -cleavage, which allows for unambiguous differentiation from its primary amine analog, 3-Methoxypropylamine (, MW 89.14).[1]
This guide compares the mass spectral "performance"—defined here as ionization stability, fragment specificity, and identification confidence—of the ethyl-substituted product versus the unsubstituted alternative.
The electron ionization (EI, 70 eV) of aliphatic amines is governed by Stevenson’s Rule and the stability of the radical fragments generated via
-cleavage. The nitrogen atom directs the fragmentation by stabilizing the positive charge on the adjacent carbon.
Primary Pathway: N-Ethyl
-Cleavage (The "Fingerprint")
For Ethyl(3-methoxypropyl)amine, the molecular ion (
, m/z 117) is unstable and fragments rapidly.[1] The dominant pathway involves cleavage of the C-C bond adjacent to the nitrogen atom.
Pathway A (Formation of Base Peak m/z 58):
The cleavage occurs at the propyl chain's
-carbon.[1] The molecule loses a large methoxypropyl radical (, 73 Da) to form the stable N-ethylidenemethanaminium ion .[1]
Why this dominates: The loss of the larger alkyl/ether radical (propyl chain) is energetically favored over the loss of the smaller methyl radical from the ethyl group.
Pathway B (Formation of m/z 102):
Cleavage occurs at the ethyl group's
-carbon, losing a methyl radical (, 15 Da).[1]
Observation: This peak is present but significantly less intense than m/z 58 due to the lower stability of the ejected methyl radical.
Secondary Pathway: Ether Fragmentation
The ether moiety (
) can undergo its own -cleavage, typically yielding an ion at m/z 45 ().[1] However, the low ionization energy of the amine nitrogen acts as a "charge sink," suppressing the intensity of oxygen-derived fragments.
-cleavage involves losing the methoxypropyl radical to leave the bare methanaminium ion.[1]
Result: The base peak shifts from m/z 58 (Product) to m/z 30 (Alternative).
Visualization of Fragmentation Pathways[2]
Figure 1: Mechanistic pathway for the electron ionization of Ethyl(3-methoxypropyl)amine.[1] The formation of m/z 58 is the thermodynamically preferred route.
Analytical Performance Comparison
This section evaluates the "performance" of the product in an analytical context—specifically, how easily it can be identified and quantified compared to the alternative.
Spectral Specificity
Metric
Ethyl(3-methoxypropyl)amine (Product)
3-Methoxypropylamine (Alternative)
Performance Verdict
Base Peak
m/z 58
m/z 30
High Specificity: The m/z 58 peak is characteristic of N-ethyl or N,N-dimethyl amines, distinguishing it instantly from primary amines.[1]
Molecular Ion
m/z 117 (Weak/Absent)
m/z 89 (Weak/Absent)
Equivalent: Both require CI (Chemical Ionization) for robust MW confirmation.[1]
Interference Risk
Low.[1] m/z 58 is specific to substituted amines.[1]
High. m/z 30 is common to all primary aliphatic amines.[1]
Superior: The product is less likely to be confused with background matrix amines.
Derivatization Necessity
In drug development workflows, amines are often derivatized to improve peak shape and volatility.
Product (Secondary Amine): Reacts with anhydrides (e.g., TFAA, PFPA) to form N,N-disubstituted amides.[1] It cannot form Schiff bases.[1]
Alternative (Primary Amine): Reacts with anhydrides to form N-monosubstituted amides and can also form Schiff bases with ketones/aldehydes.[1]
Implication: If the sample contains both, a derivatization strategy using Trifluoroacetic Anhydride (TFAA) will shift the Product to m/z 213 (M+96) and the Alternative to m/z 185 (M+96), maintaining clear separation.
Experimental Protocol: GC-MS Identification
To validate the presence of Ethyl(3-methoxypropyl)amine in a reaction mixture or biological sample, follow this self-validating protocol.
Sample Preparation
Extraction: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).
Basification (Critical): Add 1 drop of 1M NaOH to ensure the amine is in the free base form (non-salt) for GC volatility.[1]
Check Retention Time: The Ethyl product will elute after the primary amine alternative due to increased molecular weight (+28 Da) and lipophilicity.
Extract Ion Chromatogram (EIC):
Target m/z 58 for the Product.
Target m/z 30 for the Alternative.
Confirm Identity: Look for the m/z 102 (M-15) peak in the Product spectrum.[1] Its presence confirms the N-ethyl group (loss of methyl).[1]
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for Stevenson's Rule and amine alpha-cleavage).
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.[1] (Detailed mechanisms of odd-electron ion fragmentation).
PubChem Database. (2024).[1] Compound Summary: 3-Methoxypropylamine.[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information.[1] Available at: [Link][1]
NIST Mass Spectrometry Data Center. (2023).[1] NIST/EPA/NIH Mass Spectral Library.[1] (Source for standard amine fragmentation patterns).
This guide outlines the technical protocols for the safe handling and disposal of Ethyl(3-methoxypropyl)amine (CAS 5051-62-7). This document is designed for laboratory operations and safety management, prioritizing perso...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical protocols for the safe handling and disposal of Ethyl(3-methoxypropyl)amine (CAS 5051-62-7). This document is designed for laboratory operations and safety management, prioritizing personnel safety and regulatory compliance (RCRA/EPA).
Effective disposal requires understanding the chemical's dual-hazard nature.[1] It behaves as both a flammable solvent and a corrosive base .
Physicochemical Hazard Data
Property
Value (Approx.)
Operational Implication
Flash Point
~32–40 °C (Est.)*
Flammable (Class 3). Requires grounding during transfer. Classified as RCRA D001 .
pH (10% aq.)
> 11.5
Corrosive (Class 8). Causes severe skin burns/eye damage. Classified as RCRA D002 .
Reactivity
High
Incompatible with acids & oxidizers. Exothermic reaction risk.
Physical State
Clear Liquid
Volatile organic amine odor.
*Note: While specific flash point data for the N-ethyl derivative is limited, it shares the flammability profile of its homologue, 3-Methoxypropylamine (Flash Point 32°C). Treat as Flammable Liquid Category 3.[2][3][4]
Core Directive: The "Do Not" Protocol
Before initiating disposal, strict adherence to these exclusions is mandatory to prevent immediate injury or infrastructure damage.
NO Drain Disposal: Never flush amines down the sink. They are toxic to aquatic life and can damage plumbing seals due to high alkalinity.
NO In-Lab Neutralization: Do not attempt to neutralize this waste with concentrated acids (e.g., HCl, H₂SO₄) to "make it safe." The acid-base reaction is highly exothermic and can cause splattering, fume generation, or container failure.
NO Metal Containers: Avoid storing this waste in aluminum or zinc-galvanized containers. Amines can corrode these metals and generate flammable hydrogen gas.
Waste Classification & Stream Selection
Proper segregation is the first step in the disposal workflow. Use the logic flow below to determine the correct waste stream.
Figure 1: Decision logic for selecting the correct waste stream. Note that even in mixtures, significant amine concentrations usually dictate a "Corrosive" subsidiary label.
Step-by-Step Disposal Procedure
Phase 1: Preparation & PPE
Objective: Prevent exposure and static discharge.[4][5]
Ventilation: Perform all transfers inside a functioning chemical fume hood.
PPE:
Eyes: Chemical splash goggles (Face shield recommended for volumes > 1L).
Hands: Nitrile gloves (Double gloving recommended; 3-methoxypropylamine permeates standard nitrile in <15 mins, so change immediately upon splash).
Body: Flame-resistant lab coat and closed-toe shoes.
Phase 2: Container Selection & Transfer
Objective: Containment integrity.
Select Container: Use a High-Density Polyethylene (HDPE) waste container.
Why? Glass is chemically resistant but prone to breakage. Metal is reactive. HDPE offers the best balance of chemical resistance and impact durability.
Grounding: If transferring more than 4 liters, attach a ground wire to the source and receiving containers to prevent static ignition.
Transfer: Pour slowly using a funnel to avoid splashing. Leave at least 10% headspace (ullage) for vapor expansion.
Phase 3: Labeling & Storage
Objective: Regulatory compliance (RCRA).
Label Details:
Chemical Name: Write out "Ethyl(3-methoxypropyl)amine" fully. Do not use abbreviations like "EMPA."
Hazards: Check boxes for Flammable and Corrosive .[5]
Composition: If a mixture, list all constituents and their approximate percentages.
Storage:
Store in a Flammable Storage Cabinet .
Segregation: Store in secondary containment (polyethylene tray) separate from Acids and Oxidizers .
Phase 4: Final Disposal (EHS/Contractor)
Objective: Destruction.
Method: The standard industry method for organic amines is High-Temperature Incineration .
Waste Codes: Ensure the manifest includes D001 (Ignitable) and D002 (Corrosive).
Emergency Contingency: Spill Cleanup
In the event of a spill, rapid action is required to prevent vapor buildup.
Figure 2: Spill response workflow. Note that "Absorbent" pads must be compatible with corrosives.
Cleanup Protocol:
Isolate: Close lab doors and post warning signs.
Absorb: Use an inert absorbent (vermiculite, dry sand, or commercial amine-neutralizing pads). Do not use paper towels (fire risk).
Decontaminate: Wipe the area with a mild soap and water solution after bulk removal. Verify pH is neutral.
References
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA).
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